Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a piperazine core substituted with a 4-hydroxyphenyl group, a phenylmethoxy-pentan-3-yl chain with (2S,3S) stereochemistry, and a carbamoyl linkage. The tert-butyl carbamate group enhances stability and modulates lipophilicity, while the stereospecific phenylmethoxy chain may influence binding affinity and selectivity .
Properties
IUPAC Name |
tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O5/c1-6-31(25(2)43-24-26-10-8-7-9-11-26)39(36-33(42)44-34(3,4)5)32(41)35-27-12-14-28(15-13-27)37-20-22-38(23-21-37)29-16-18-30(40)19-17-29/h7-19,25,31,40H,6,20-24H2,1-5H3,(H,35,41)(H,36,42)/t25-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILMVSZEAFFKIO-FKAPRUDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100617 | |
| Record name | 1,1-Dimethylethyl 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2-[[[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]amino]carbonyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185745-03-2 | |
| Record name | 1,1-Dimethylethyl 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2-[[[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]amino]carbonyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185745-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2-[[[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]amino]carbonyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine moiety : Known for its biological activity in various pharmacological contexts.
- Hydroxyphenyl group : Contributes to antioxidant properties and potential interactions with enzymes.
- Carbamate linkage : May influence the compound's stability and interaction with biological targets.
Molecular Formula : C22H27N5O2
Molecular Weight : 393.48 g/mol
CAS Number : 106461-41-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, compounds containing hydroxyphenyl and piperazine groups have been shown to exhibit inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis.
Tyrosinase Inhibition
Research indicates that derivatives of 4-(4-hydroxyphenyl)piperazine demonstrate significant inhibitory effects on TYR activity. For example, a study reported that certain derivatives exhibited IC50 values as low as 3.8 μM against TYR from Agaricus bisporus . The presence of the hydroxyphenyl group enhances binding affinity due to favorable interactions within the enzyme's active site.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the ABTS radical scavenging assay. The results indicated that the compound effectively quenches free radicals, with an EC50 value comparable to established antioxidants . This property suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Studies
MTT assays were conducted to evaluate the cytotoxic effects of the compound on B16F10 melanoma cells. Notably, the compound demonstrated no cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .
Case Studies
- In Vitro Evaluation of Antimelanogenic Effects
- Comparison with Other Compounds
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations:
- Piperazine Substitutions : The target compound’s 4-hydroxyphenyl group contrasts with trifluoromethylpyridinyl or trifluoromethylphenyl groups in analogs . The hydroxyl group may enhance hydrogen bonding but reduce lipophilicity compared to fluorinated groups.
- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with cyclopentyl stereocenters in analogs, which may influence receptor interaction .
Physicochemical and Pharmacological Properties
While explicit data on the target compound’s bioactivity is absent in the evidence, structural analogs provide insights:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
